(3,5-Dimethylisoxazol-4-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-18(13(2)27-23-12)20(26)25-9-5-6-14(11-25)10-17-22-19(24-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJQAZMLBVBCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a 3,5-dimethylisoxazole moiety and a 1,2,4-oxadiazole derivative linked through a piperidine ring. The presence of fluorine in the phenyl group enhances its biological activity by improving lipophilicity and binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds containing isoxazole and oxadiazole rings exhibit a range of biological activities. Specifically, they have been reported to possess:
- Anticancer properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial effects : These compounds have demonstrated activity against bacterial and fungal pathogens.
- Anti-inflammatory effects : They inhibit pathways involved in inflammation.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with isoxazole and oxadiazole structures often inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Anticancer Activity
A study investigated the cytotoxic effects of similar isoxazole derivatives on various cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 10 to 50 µM against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . This suggests that the compound may also exhibit significant anticancer activity.
Antimicrobial Properties
In vitro assays demonstrated that related oxadiazole derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL . This indicates potential for use in treating bacterial infections.
Anti-inflammatory Effects
Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In one study, a derivative displayed an IC50 value of 25 µM for COX inhibition, suggesting promising anti-inflammatory properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Isoxazole Derivatives : Compounds like 3,5-dimethylisoxazole-4-carboxamide are often studied for anti-inflammatory or antimicrobial properties. The presence of a fluorophenyl-oxadiazole group in the target compound may enhance binding specificity compared to simpler isoxazole derivatives .
Oxadiazole-Containing Molecules : 1,2,4-Oxadiazoles are common in drug design due to their metabolic stability. For example, analogues with fluorinated aryl groups (e.g., 3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibit improved pharmacokinetic profiles, suggesting similar advantages for the target compound .
Pharmacological and Physicochemical Properties
| Property | Target Compound (Hypothetical) | 3,5-Dimethylisoxazole-4-carboxamide | 3-(4-Fluorophenyl)-1,2,4-oxadiazole |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.2 (predicted) | 1.8 | 2.5 |
| Molecular Weight (g/mol) | 428.4 | 154.2 | 191.2 |
| Hydrogen Bond Acceptors | 7 | 3 | 4 |
Research Findings and Limitations
- Spectroscopic Analysis : Structural elucidation of similar compounds (e.g., Zygocaperoside in ) relies on NMR and UV spectroscopy . Applied to the target compound, these methods would confirm the integrity of its isoxazole and oxadiazole rings.
- Biological Evaluation: highlights 3D cell culture platforms for drug testing .
Critical Analysis of Evidence Gaps
The provided sources lack direct information on the target compound or its analogues. Key limitations include:
Absence of Synthetic Data: No details on synthesis routes or purity.
No Biological Activity Reports: Hypotheses about its function remain unvalidated.
Methodological Disconnect : focuses on plant-derived compounds, while emphasizes hydrogel-based cell cultures, neither of which aligns with the synthetic small-molecule focus required here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
